![molecular formula C13H18N2O3 B13675791 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is a chemical compound with the molecular formula C13H18N2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a formyl group, and a dimethylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate typically involves the reaction of dimethylcarbamoyl chloride with 2-[(dimethylamino)methyl]-4-formylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as benzene or xylene and the presence of a base like sodium hydroxide to neutralize the acid by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process ensures high yields and purity of the product. The use of phosgene and dimethylamine in a flow reactor at elevated temperatures (around 275°C) is a common method for producing dimethylcarbamoyl chloride, which is then reacted with the phenol derivative to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate.
Reduction: 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and other agrochemicals
Mécanisme D'action
The mechanism of action of 2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate involves its interaction with specific molecular targets. The dimethylcarbamate group can inhibit certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt normal cellular processes, leading to the desired biological effect. The pathways involved may include the inhibition of acetylcholinesterase, which is crucial for nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Dimethylamino)methyl]-4-hydroxymethylphenyl Dimethylcarbamate
- 2-[(Dimethylamino)methyl]-4-carboxyphenyl Dimethylcarbamate
- 2-[(Dimethylamino)methyl]-4,5-dimethylphenyl Dimethylcarbamate
Uniqueness
2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate is unique due to its formyl group, which imparts distinct reactivity compared to its analogs. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
[2-[(dimethylamino)methyl]-4-formylphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-14(2)8-11-7-10(9-16)5-6-12(11)18-13(17)15(3)4/h5-7,9H,8H2,1-4H3 |
Clé InChI |
XBTCXBBKROIMEG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC(=C1)C=O)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



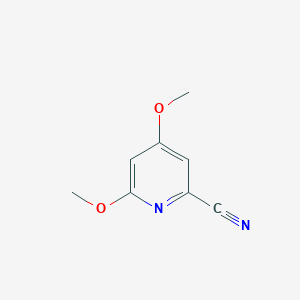
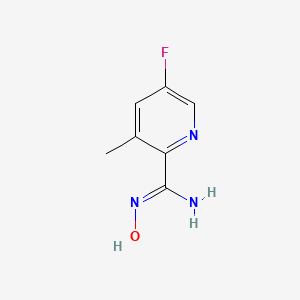
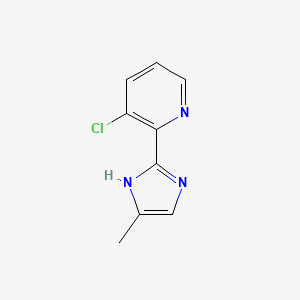
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
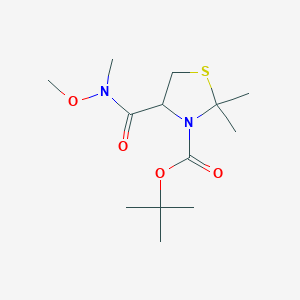
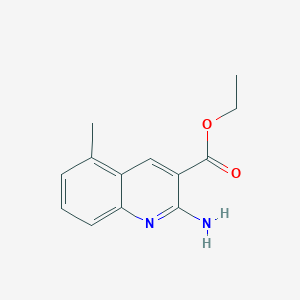
![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
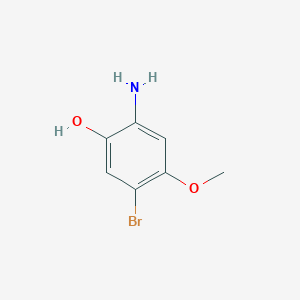
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)
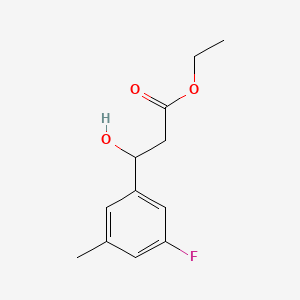
![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)


